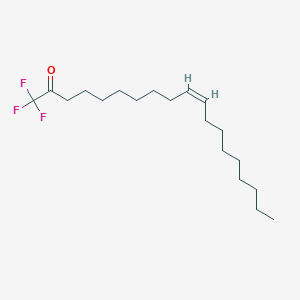

Oleyl trifluoromethyl ketone

Vue d'ensemble

Description

La trifluoroacétone oléyle est un composé chimique de formule moléculaire C19H33F3O. Elle est connue pour ses propriétés uniques dues à la présence du groupe trifluorométhyle, qui confère une stabilité chimique et une réactivité significatives. Ce composé est souvent utilisé dans diverses applications de recherche scientifique, en particulier dans les domaines de la chimie et de la biologie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La trifluoroacétone oléyle peut être synthétisée par plusieurs méthodes. Une approche courante implique la trifluorométhylation nucléophile des esters en utilisant du fluoroforme (HCF3) et de l'hexaméthyldisilazide de potassium (KHMDS) dans le triglyme à basse température (environ -40 °C). Cette méthode permet d'obtenir la trifluoroacétone désirée avec un rendement élevé .

Une autre méthode implique la trifluorométhylation des aldéhydes en utilisant un catalyseur de cuivre, du triéthylsilane et du persulfate de potassium dans l'acétone aqueuse à température ambiante. Cette approche est applicable aux aldéhydes aliphatiques et aromatiques et offre de bons rendements .

Méthodes de production industrielle

La production industrielle de la trifluoroacétone oléyle implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le choix de la méthode dépend de la disponibilité des matières premières et de l'échelle de production souhaitée. L'utilisation du fluoroforme et du KHMDS dans le triglyme est particulièrement privilégiée pour son rendement élevé et son efficacité .

Analyse Des Réactions Chimiques

Photoredox Cross-Coupling with Allyl Halides

In photocatalytic conditions ([Ir(dtbbpy)(ppy)₂]PF₆, blue LED light), oleyl trifluoromethyl ketone undergoes radical-radical cross-coupling with allyl bromides. The reaction proceeds via:

- Generation of a trifluoromethyl ketyl radical through single-electron reduction.

- Formation of an allyl radical from the allyl halide.

- Radical-radical coupling to yield trifluoromethyl-allyl-substituted tert-alcohols (Figure 1A) .

| Substrate Scope | Yield Range | Key Byproducts |

|---|---|---|

| Electron-rich aryl groups | 72–89% | Homocoupled dimer (≤15%) |

| Electron-deficient aryl groups | 65–81% | Allyl homocoupling products |

| Ortho-substituted styrenes | 45–68% | – |

Conditions : MeCN, 0.1 M, 18 W blue LEDs, 24–48 h .

Electrochemical Allylation

Under constant-current electrolysis (6 mA, graphite electrodes), the compound participates in electrochemical allylation with allyl bromides. The reaction proceeds via:

- Cathodic reduction to generate CF₃ radicals.

- Anodic oxidation of allyl bromide to allyl radicals.

- Cross-coupling to form α-CF₃ ketones (Figure 1B) .

| Electrolyte | Solvent | Yield (Typical) |

|---|---|---|

| TBAPF₆ | CH₃CN | 50–75% |

1,2-Oxidative Trifluoromethylation of Olefins

Using Ag(O₂CCF₂SO₂F) as a CF₃ source and O₂ as an oxidant, this compound facilitates 1,2-oxidative trifluoromethylation of unactivated olefins :

- CF₃ radical generation via Ag-mediated decomposition.

- Radical addition to the olefin.

- Oxygen trapping to form α-trifluoromethyl ketones (Figure 2) .

| Olefin Type | Example Product | Yield |

|---|---|---|

| Styrenes | α-CF₃ acetophenone derivatives | 60–82% |

| Aliphatic olefins | Linear α-CF₃ ketones | 45–58% |

Mechanistic Evidence :

- Detection of TEMPO-CF₃ adducts (⁶³% by ¹⁹F NMR) .

- O₂ confirmed as the oxygen source via isotopic labeling .

Trifluoromethylation of Esters

This compound can be synthesized via nucleophilic trifluoromethylation of methyl esters using HCF₃ and KHMDS in triglyme at −40°C :

Reaction Pathway :

- Deprotonation of HCF₃ by KHMDS.

- Nucleophilic attack on the ester carbonyl.

- Elimination to form the trifluoromethyl ketone (Figure 3) .

| Ester Type | Yield | Scalability |

|---|---|---|

| Aromatic | 75–92% | Gram-scale (43–62%) |

| Aliphatic | 50–68% | – |

Hydration Equilibrium

The trifluoromethyl ketone group exhibits partial hydration in aqueous media, forming geminal diols :

- Hydration extent : 2–9% in CD₃OD (¹H NMR) .

- Impact on reactivity : Hydrated species show reduced electrophilicity, necessitating anhydrous conditions for ketone-specific reactions .

Redox Sensitivity

The compound is susceptible to:

- Oxidation : Forms carboxylic acids under strong oxidants (e.g., KMnO₄) .

- Reduction : Converts to secondary alcohols with NaBH₄ or LiAlH₄ .

Comparative Reaction Pathways

Applications De Recherche Scientifique

Chemical Synthesis

OTFK serves as a building block in the synthesis of fluorinated compounds, which are critical in medicinal chemistry. Its unique structure allows for the development of new materials and chemical processes. The trifluoromethyl group is particularly useful in enhancing the biological activity of synthesized compounds.

OTFK is primarily recognized for its role as an inhibitor of fatty acid amide hydrolase (FAAH) . This enzyme is responsible for the hydrolysis of fatty acid amides, including endocannabinoids like anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these compounds, which can influence various physiological processes such as pain sensation, mood regulation, and inflammation control.

Therapeutic Potential

Due to its ability to modulate endocannabinoid signaling through FAAH inhibition, OTFK has potential therapeutic applications in treating conditions related to pain and inflammation. Studies have indicated that increasing levels of endocannabinoids can lead to analgesic effects without the side effects associated with traditional pain medications.

Case Study 1: FAAH Inhibition and Pain Management

In a study investigating the effects of OTFK on pain perception, researchers found that administration of OTFK led to significant reductions in pain responses in animal models. The results suggested a potential role for FAAH inhibitors like OTFK in developing new pain management therapies that avoid opioid-related side effects.

Case Study 2: Impact on Sleep Regulation

Research has also explored the implications of increased oleamide levels due to FAAH inhibition by OTFK on sleep regulation. The findings indicated that modulation of fatty acid amides could lead to new treatments for sleep disorders, highlighting OTFK's versatility in therapeutic applications.

Mécanisme D'action

Oleyl trifluoromethyl ketone exerts its effects primarily through the inhibition of fatty acid amide hydrolase. This enzyme is responsible for the hydrolysis of fatty acid amides, which are signaling molecules involved in various physiological processes. The inhibition of fatty acid amide hydrolase leads to increased levels of these signaling molecules, thereby modulating their effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Trifluoroacétone : Une classe générale de composés ayant des propriétés et des applications similaires.

Cétone perfluoroalkylée : Composés avec des groupes alkyles entièrement fluorés, offrant une stabilité et une réactivité encore plus grandes.

Fluoroarènes : Composés aromatiques avec des substituants fluorés, utilisés dans des applications similaires.

Unicité

La trifluoroacétone oléyle est unique en raison de sa longue chaîne oléyle, qui lui confère des propriétés physiques et chimiques spécifiques. Cela la rend particulièrement utile dans des applications où l'hydrophobicité et la réactivité sont toutes deux souhaitées .

Activité Biologique

Oleyl trifluoromethyl ketone (OTFK) is a compound characterized by its trifluoromethyl group, which enhances its chemical stability and reactivity. With the molecular formula C19H33F3O, OTFK has garnered attention for its biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article provides a comprehensive overview of the biological activity of OTFK, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

OTFK acts primarily as a potent inhibitor of FAAH, an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide and oleamide. By inhibiting FAAH, OTFK increases the levels of these endocannabinoids, which are involved in various physiological processes such as pain sensation, mood regulation, and inflammation control.

- Inhibition Efficiency : In studies using transfected COS-7 cells, OTFK demonstrated remarkable inhibition rates—95.7% for human FAAH and 94.8% for rat FAAH at a concentration of 10 µM .

| Property | Value |

|---|---|

| Molecular Formula | C19H33F3O |

| Inhibition Concentration | 10 µM |

| Inhibition Rate (Human FAAH) | 95.7% |

| Inhibition Rate (Rat FAAH) | 94.8% |

| Primary Localization | Endoplasmic reticulum |

Cellular Effects

OTFK's inhibition of FAAH leads to significant cellular effects. The elevation of fatty acid amides can modulate several signaling pathways:

- Increased Anandamide Levels : Anandamide plays a crucial role in pain modulation and neuroprotection.

- Potential Anti-inflammatory Effects : Elevated levels of fatty acid amides may contribute to reduced inflammation and pain relief.

Case Studies and Research Findings

- FAAH Inhibition Studies : A study highlighted that systematic modifications to the oleyl side chain led to enhanced potency in FAAH inhibitors. Variants with shorter saturated chains showed increased inhibitory activity, suggesting that chain length is critical for binding affinity .

- Cytotoxicity Assessments : Research evaluating various trifluoromethyl ketones, including OTFK, revealed that certain derivatives exhibited cytotoxic effects against human tumor cell lines. This suggests potential applications in cancer therapy .

- SARS-CoV Protease Inhibition : Another study explored trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease, demonstrating that compounds with similar structures to OTFK could exhibit time-dependent inhibition characteristics .

Dosage Effects in Animal Models

Research indicates that the effects of OTFK vary with dosage in animal models. At lower doses, it effectively inhibits FAAH activity and leads to increased levels of fatty acid amides without significant adverse effects observed at higher concentrations.

Propriétés

IUPAC Name |

(Z)-1,1,1-trifluorononadec-10-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGXPSMVNTNQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.